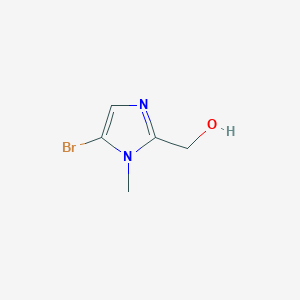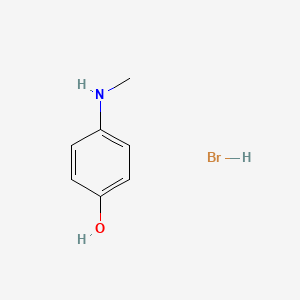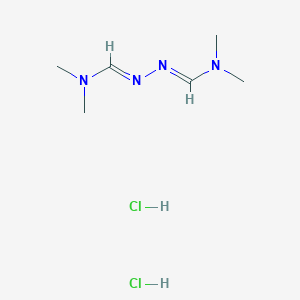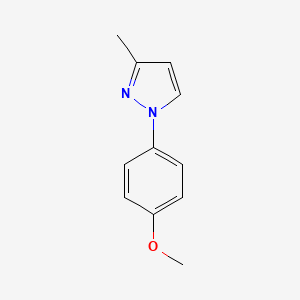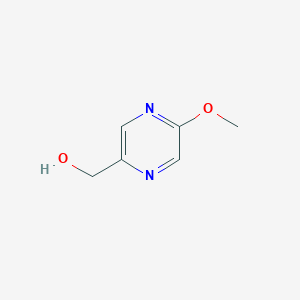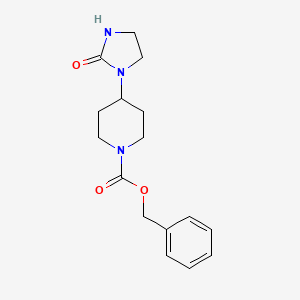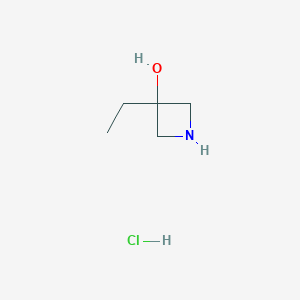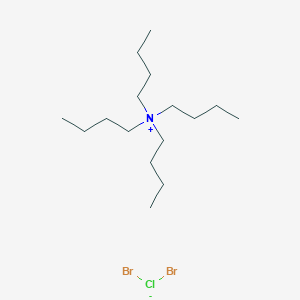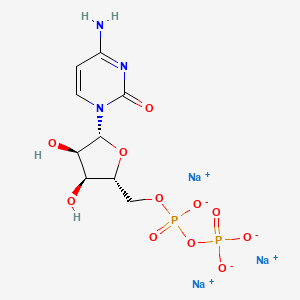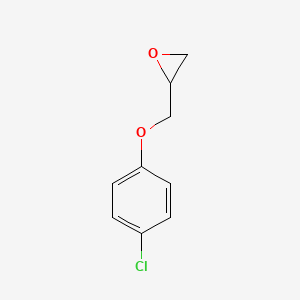
4-Chlorophenyl glycidyl ether
概要
説明
4-Chlorophenyl glycidyl ether is a compound with the empirical formula C9H9ClO2 . It is also known by the synonym 4-Chlorophenyl 2,3-epoxypropyl ether . It is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides .
Molecular Structure Analysis
The molecular weight of 4-Chlorophenyl glycidyl ether is 184.62 . The SMILES string representation is Clc1ccc(OCC2CO2)cc1 . The InChI representation is 1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
4-Chlorophenyl glycidyl ether is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides . It also reacts with organic acids to form esters, and with hydroxyl groups to form an ether .Physical And Chemical Properties Analysis
4-Chlorophenyl glycidyl ether is a solid with a refractive index of n20/D 1.545 (lit.) . It has a melting point of 31-33 °C (lit.) . The density is 1.1989 (rough estimate) , and the boiling point is 263.86°C (rough estimate) .科学的研究の応用
1. Kinetic Resolution of Phenyl Glycidyl Ether
- Methods of Application : The process involves the use of the enzyme epoxide hydrolase (EH) to mediate the enantioselective hydrolysis of racemic epoxides. The enzyme TpEH1 from Tsukamurella paurometabola was overexpressed and purified, and its catalytic properties were studied using racemic PGE and its derivatives as substrates .
- Results : The study found that TpEH1 showed excellent enantioselectivity to the substrates PGE, 3-methylPGE, and 3-nitroPGE. The highest enantioselectivity (E > 100) was achieved when 3-nitroPGE was used as the substrate .
2. Organo-Catalyst for Cycloaddition of CO2
- Application Summary : A nitrogen-rich cyanuric–urea polymer (CUP) was synthesized in a single step under solvent-free conditions. The CUP was used as an efficient catalyst for the cycloaddition reaction of epoxides with CO2 under solvent and additive-free conditions .
- Methods of Application : The catalyst was characterized by microanalysis, FT-IR, XRD, 13 C/ 15 N CP-MAS NMR, SEM, TEM, EDX spectroscopy, nitrogen sorption–desorption studies and CO2 TPD .
- Results : The product cyclic carbonates were obtained with high conversion and excellent selectivity. This method also provides a straightforward approach with great application to access polyurethane/polyhydroxyurethane in a single step with good yield .
3. Manufacturing of Various Coatings
- Application Summary : 4-Chlorophenyl glycidyl ether is used for fast, easy, and consistent manufacturing of various types of coatings, including repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, or fluorescent coating .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the 4-Chlorophenyl glycidyl ether is mixed with other components to form the desired coating .
- Results : The use of 4-Chlorophenyl glycidyl ether results in consistent and high-quality coatings .
4. Polycarboxylic Acid Formation
- Application Summary : 4-Chlorophenyl glycidyl ether is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the 4-Chlorophenyl glycidyl ether is mixed with other components to form the desired polyepoxides .
- Results : The use of 4-Chlorophenyl glycidyl ether results in the formation of polyepoxides .
5. Synthesis of Cyanuric–Urea Polymer
- Application Summary : 4-Chlorophenyl glycidyl ether is used in the synthesis of a nitrogen-rich cyanuric–urea polymer (CUP). This polymer is used as an efficient catalyst for the cycloaddition reaction of epoxides with CO2 under solvent and additive-free conditions .
- Methods of Application : The catalyst was characterized by microanalysis, FT-IR, XRD, 13 C/ 15 N CP-MAS NMR, SEM, TEM, EDX spectroscopy, nitrogen sorption–desorption studies and CO2 TPD .
- Results : The product cyclic carbonates were obtained with high conversion and excellent selectivity. This method also provides a straightforward approach with great application to access polyurethane/polyhydroxyurethane in a single step with good yield .
Safety And Hazards
4-Chlorophenyl glycidyl ether is classified as non-combustible . It has a flash point of 107.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl glycidyl ether | |
CAS RN |
2212-05-7 | |
| Record name | 2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(p-chlorophenoxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2212-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophenyl 2,3-epoxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

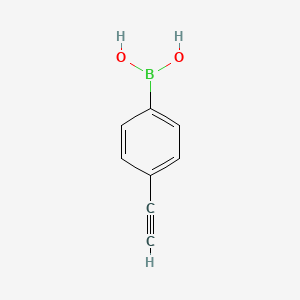
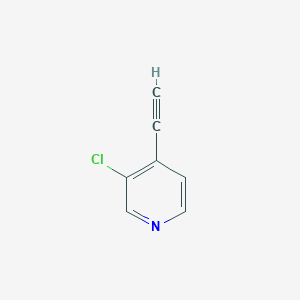
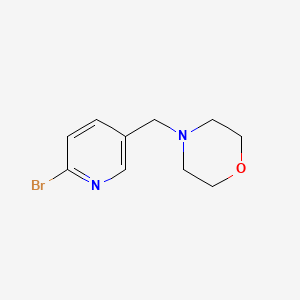
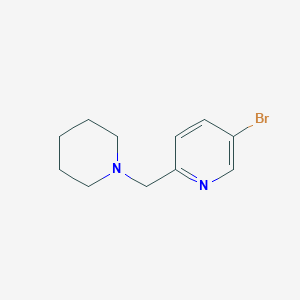
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)
